N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide has been utilized in the synthesis and characterization of vic-dioxime ligands and their metal complexes. These ligands, containing heteroatoms like N and O, are prepared from chloroglyoxime derivatives and coordinate with metals like Co(II), Ni(II), Cu(II), and Zn(II). Their coordination with metal ions and the resulting structures have been extensively studied using techniques like elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis (t.g.a.), and spectroscopy (Canpolat & Kaya, 2004).
Biofilm Inhibition and Cytotoxicity
This compound has also been studied for its potential in inhibiting bacterial biofilms and its cytotoxicity. In research focusing on derivatives synthesized from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, certain derivatives exhibited notable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with a mild cytotoxicity profile (Abbasi et al., 2020).
Synthetic Intermediate Applications
The compound has been acknowledged for its role as a bifunctional synthetic intermediate, finding use in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis has been optimized for improved yield and reduced reaction time, showing its practical utility in organic synthesis (Zhang Feng-bao, 2006).
Transition Metal Complex Synthesis
Another study focused on synthesizing a soluble vic-dioxime and its complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized in detail, contributing to understanding the binding properties and structural features of such compounds (Canpolat & Kaya, 2004).
Versatility in Secondary Amine Synthesis
The versatility of 4-nitrobenzenesulfonamides, a category that includes N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide, in the preparation of secondary amines has been demonstrated. These compounds undergo alkylation to yield N-alkylated sulfonamides and can be efficiently deprotected, offering a flexible pathway in organic synthesis (Fukuyama, Jow, & Cheung, 1995).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-17(19)12-4-6-14(7-5-12)24(20,21)16-10-13-11-22-15(23-13)8-2-1-3-9-15/h4-7,13,16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHLVGNNWGJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide |
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